molecular formula C7H12F3NO B3021986 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol CAS No. 1408076-30-1

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Cat. No. B3021986
CAS RN: 1408076-30-1
M. Wt: 183.17
InChI Key: XQZKKRXYSBWMAL-UHFFFAOYSA-N
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Description

“4-Amino-1-(trifluoromethyl)cyclohexan-1-ol” is a chemical compound with the CAS Number: 1421602-78-9 . It is also known as “4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride” and has a molecular weight of 219.63 .


Molecular Structure Analysis

The InChI code for “4-Amino-1-(trifluoromethyl)cyclohexan-1-ol” is 1S/C7H12F3NO.ClH/c8-7(9,10)6(12)3-1-5(11)2-4-6;/h5,12H,1-4,11H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“4-Amino-1-(trifluoromethyl)cyclohexan-1-ol” is a white to yellow solid . It should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Enzymatic Resolution in Organic Solvents

A study by Kresze and Sabuni explored the enzymatic transesterification of a series of 1-amino-2-cyclohexene-3-ols, including compounds related to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, to achieve optical resolution. This method's advantages and limitations were discussed, providing insight into its potential application in the synthesis of enantiomerically pure compounds (Kresze & Sabuni, 1987).

Chiral Ligands in Organic Synthesis

Research by Asami et al. highlighted the use of o-xylylene-type 1,4-amino alcohols, derived from (R)-1-phenylethylamine, as chiral ligands for the enantioselective addition of diethylzinc to aldehydes, leading to various chiral secondary alcohols. This study showcases the potential of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol analogs in asymmetric synthesis (Asami et al., 2015).

Polyimide Synthesis

Yang, Su, and Hsiao synthesized fluorinated polyimides using aromatic diamine with a cyclohexane cardo group substituted with a trifluoromethyl group, similar in structure to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. These polyimides exhibited excellent solubility and thermal stability, suggesting applications in high-performance materials (Yang, Su, & Hsiao, 2004).

Synthesis of Trifluoromethylated Intermediates

Fadeyi and Okoro developed a synthesis for highly functionalized intermediates containing a trifluoromethyl group, starting from compounds related to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. These intermediates are valuable for synthesizing organic and heterocyclic compounds (Fadeyi & Okoro, 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P264) .

properties

IUPAC Name

4-amino-1-(trifluoromethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-5(11)2-4-6/h5,12H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZKKRXYSBWMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261412
Record name cis-4-Amino-1-(trifluoromethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

CAS RN

1408076-30-1
Record name cis-4-Amino-1-(trifluoromethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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